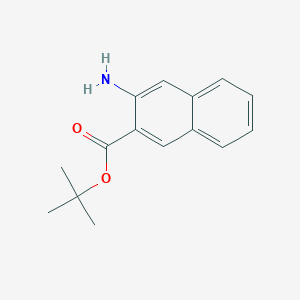

tert-Butyl 3-amino-2-naphthoate

Description

tert-Butyl 3-amino-2-naphthoate is a naphthoic acid derivative featuring a tert-butyl ester group and an amino substituent at the 3-position of the naphthalene ring.

Propriétés

Formule moléculaire |

C15H17NO2 |

|---|---|

Poids moléculaire |

243.30 g/mol |

Nom IUPAC |

tert-butyl 3-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3 |

Clé InChI |

PXDRBPYDJKXHFO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water

Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the naphthalene ring.

Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.

Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.

Applications De Recherche Scientifique

Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .

Mécanisme D'action

The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate

- Backbone: Aliphatic hydroxybutanoate vs. aromatic naphthoate in tert-Butyl 3-amino-2-naphthoate.

- Applications : Aliphatic derivatives like this are often employed in peptide synthesis, whereas aromatic naphthoates may serve as intermediates for dyes or bioactive molecules due to their extended conjugation .

Isorhamnetin-3-O-glycoside (from Z. fabago)

- Backbone: Flavonoid glycoside vs. naphthoate ester.

- Reactivity : The glycoside’s hydroxyl and sugar moieties confer high polarity and hydrogen-bonding capacity, contrasting with the tert-butyl group’s hydrophobicity.

- Biological Relevance: Flavonoids like Isorhamnetin-3-O-glycoside are studied for antioxidant activity, while tert-butyl amino esters are more commonly explored for drug delivery or catalytic applications .

Physicochemical and Spectroscopic Comparisons

While direct data for tert-Butyl 3-amino-2-naphthoate are absent in the provided evidence, the following inferences can be made based on analogous compounds:

Reactivity and Stability

- tert-Butyl 3-amino-2-naphthoate: The tert-butyl group likely imparts steric protection to the ester, reducing hydrolysis rates compared to methyl or ethyl esters. The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).

- Contrast with Aliphatic Analogues: The absence of an aromatic system in tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate results in faster ester hydrolysis under acidic conditions and greater conformational flexibility .

Research Findings and Methodological Considerations

Spectroscopic Characterization

Studies on analogous compounds (e.g., Isorhamnetin-3-O-glycoside) highlight the utility of NMR and UV spectroscopy for structural elucidation. For tert-Butyl 3-amino-2-naphthoate, ¹H-NMR would resolve aromatic protons and tert-butyl singlet (δ ~1.3 ppm), while ¹³C-NMR would confirm ester carbonyl (δ ~165–175 ppm) and quaternary carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.